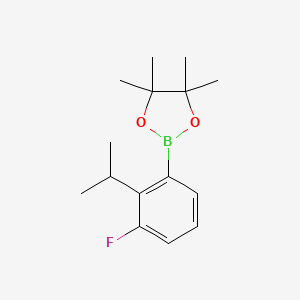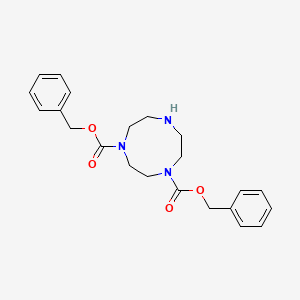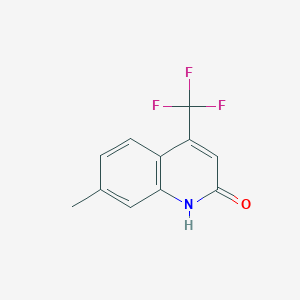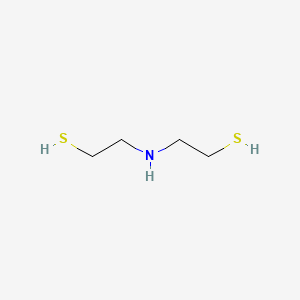
Bis(2-mercaptoethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-mercaptoethyl)amine: is an organic compound that contains two thiol groups and one amine group. It is known for its ability to form stable complexes with metals, making it useful in various chemical and industrial applications. The compound is also referred to as a chelating agent due to its ability to bind to metal ions.
准备方法
Synthetic Routes and Reaction Conditions:
-
Synthesis from 2-chloroethylamine hydrochloride and sodium hydrosulfide:
Reaction: 2-chloroethylamine hydrochloride reacts with sodium hydrosulfide in an aqueous solution.
Conditions: The reaction is typically carried out at room temperature with constant stirring.
Product: Bis(2-mercaptoethyl)amine is obtained after purification.
-
Synthesis from 2-mercaptoethanol and ammonia:
Reaction: 2-mercaptoethanol reacts with ammonia in the presence of a catalyst.
Conditions: The reaction is conducted under elevated temperatures and pressures.
Product: this compound is produced after distillation and purification.
Industrial Production Methods:
- The industrial production of this compound often involves large-scale synthesis using the above methods, with optimization for yield and purity. The process may include additional steps such as solvent extraction and recrystallization to ensure high-quality product.
化学反应分析
Types of Reactions:
-
Oxidation:
Reagents: Hydrogen peroxide, oxygen.
Conditions: Mild to moderate temperatures.
Products: Disulfides and sulfonic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride.
Conditions: Anhydrous conditions, low temperatures.
Products: Thiols and amines.
-
Substitution:
Reagents: Alkyl halides, acyl chlorides.
Conditions: Basic or acidic conditions depending on the reagent.
Products: Substituted amines and thiols.
Common Reagents and Conditions:
- Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products:
- Major products formed from these reactions include disulfides, sulfonic acids, substituted amines, and thiols.
科学研究应用
Chemistry:
- Bis(2-mercaptoethyl)amine is used as a chelating agent in coordination chemistry to form stable complexes with metal ions. It is also employed in the synthesis of various organic compounds.
Biology:
- In biological research, this compound is used to study the interactions between thiol groups and metal ions in proteins and enzymes. It is also used in the development of thiol-based drugs.
Medicine:
- The compound has potential applications in medicine as a chelating agent for the treatment of heavy metal poisoning. It is also being investigated for its role in drug delivery systems.
Industry:
- In industrial applications, this compound is used in the production of polymers, resins, and adhesives. It is also employed in the manufacturing of catalysts and as a stabilizer in various chemical processes.
作用机制
Mechanism:
- Bis(2-mercaptoethyl)amine exerts its effects primarily through its thiol groups, which can form strong bonds with metal ions. This chelation process involves the donation of electron pairs from the thiol groups to the metal ions, resulting in the formation of stable complexes.
Molecular Targets and Pathways:
- The primary molecular targets of this compound are metal ions such as copper, zinc, and iron. The compound can also interact with thiol groups in proteins and enzymes, affecting their structure and function.
相似化合物的比较
-
Ethylenediaminetetraacetic acid (EDTA):
Comparison: Both bis(2-mercaptoethyl)amine and EDTA are chelating agents, but EDTA has a broader range of metal ion affinities and is more commonly used in medical and industrial applications.
-
Dimercaprol:
Comparison: Dimercaprol is another thiol-based chelating agent used in the treatment of heavy metal poisoning. This compound has similar chelating properties but may offer different binding affinities and stability.
-
Diethylenetriaminepentaacetic acid (DTPA):
Comparison: DTPA is a polyamino carboxylic acid with strong chelating properties. This compound, while also a chelating agent, has a different structure and may be used in different applications due to its unique properties.
Uniqueness:
- This compound is unique due to its dual thiol groups, which provide strong and specific binding to metal ions. This makes it particularly useful in applications requiring high-affinity metal chelation.
属性
IUPAC Name |
2-(2-sulfanylethylamino)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS2/c6-3-1-5-2-4-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTJBUCAVSBDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)NCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine](/img/structure/B13976502.png)
![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
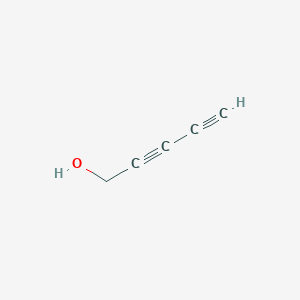
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
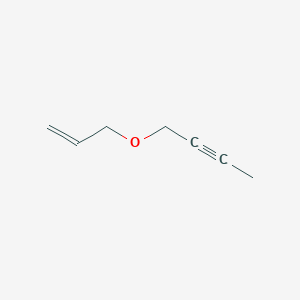
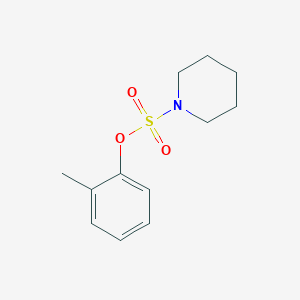
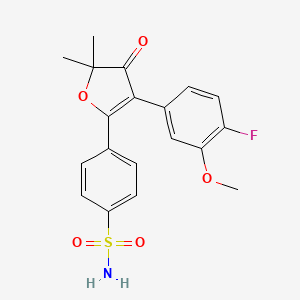
![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)
